N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide

Description

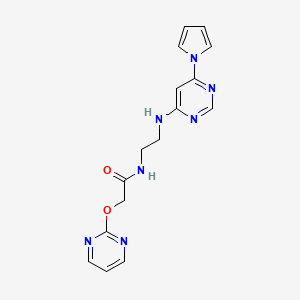

This compound is a pyrimidine-based acetamide derivative characterized by a hybrid structure featuring:

- A central pyrimidine core substituted with a 1H-pyrrol-1-yl group at the 6-position.

- An ethylamino linker connecting the pyrimidine to the acetamide moiety.

- A pyrimidin-2-yloxy substituent on the acetamide carbonyl.

Properties

IUPAC Name |

2-pyrimidin-2-yloxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2/c24-15(11-25-16-19-4-3-5-20-16)18-7-6-17-13-10-14(22-12-21-13)23-8-1-2-9-23/h1-5,8-10,12H,6-7,11H2,(H,18,24)(H,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDNIQYZJXISOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)COC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and analogs from the evidence:

*Estimated based on molecular formula derived from IUPAC name.

Key Observations :

- Core Variations: The target compound lacks the quinoline (Patent ) or isoindolinone (Valdivia et al.

- Linker Flexibility: The ethylamino linker in the target compound is shorter than the ethoxyethyl chain in Compound 4 , which may limit conformational flexibility but improve metabolic stability.

- Substituent Impact: The pyrimidin-2-yloxy group distinguishes it from analogs with phenoxy (Patent ) or tetrahydrofuran-oxy (Patent ) substituents, possibly altering solubility and hydrogen-bonding capacity.

Binding and Target Engagement

- PROTAC Design : Compound 4 incorporates a dioxopiperidine moiety for E3 ligase recruitment, a feature absent in the target compound, which may limit its utility in targeted protein degradation.

- Kinase Inhibition : The pyrimidine-piperazine analogs (Patent ) target kinases like ALK or EGFR, suggesting the target compound’s pyrimidine core could similarly engage kinase ATP-binding pockets.

Structure-Activity Relationship (SAR) Insights

- Pyrrole vs.

- Acetamide Modifications: The pyrimidin-2-yloxy group contrasts with the benzyl-ethylamino group in Compound 18 , which could influence binding affinity for targets like cereblon or kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.